

An In-depth Technical Guide to Fmoc-L-Methionine (Fmoc-Met-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-Met-OH	
Cat. No.:	B557415	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N α -(9-Fluorenylmethoxycarbonyl)-L-methionine (**Fmoc-Met-OH**), a critical reagent in peptide synthesis. It covers its chemical properties, detailed experimental protocols for its application, and a visual representation of its role in the synthetic workflow.

Core Concepts: Chemical Structure and Properties

Fmoc-Met-OH is an N-terminally protected form of the amino acid L-methionine. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that prevents the amine group from reacting during the coupling of the carboxylic acid moiety to a growing peptide chain. This strategic protection is fundamental to the stepwise elongation of peptides in Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure:

The structure consists of the amino acid methionine linked to the Fmoc protecting group via a carbamate linkage.

- IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid[1][2]
- Chemical Formula: C₂₀H₂₁NO₄S[1][3][4][5]



- SMILES:CSCC--INVALID-LINK--O)NC(=O)OCC1C2=CC=CC2C3=CC=CC=C13[5][6][7]
- InChi Key:BUBGAUHBELNDEW-SFHVURJKSA-N[5][6][7]

Quantitative Data Summary

The physical and chemical properties of **Fmoc-Met-OH** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	71989-28-1	[1][3][4][5][6][8][9]
Molecular Weight	371.45 g/mol	[1][3][5][6]
Appearance	White powder	[4]
Melting Point	121-123 °C	[5][6][7]
Optical Rotation	$[\alpha]_{20}/D$ -29.5 ± 1.5°, c = 1% in DMF	[5][6][7]
Purity	≥98.0% (HPLC)	[5][6][7]
Storage Temperature	2-8°C	[5][6][7]

Experimental Protocols

Fmoc-Met-OH is a standard derivative for incorporating methionine into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][8][10] The following protocols detail the key steps in a typical SPPS cycle involving **Fmoc-Met-OH**.

Resin Preparation and Swelling

Before initiating peptide synthesis, the solid support (resin) must be swollen to ensure optimal reaction kinetics.

Methodology:



- Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) into a reaction vessel.[3]
- Add N,N-Dimethylformamide (DMF) to the resin.
- Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
- After swelling, drain the DMF from the reaction vessel.[3]

Nα-Fmoc Group Deprotection

This step removes the Fmoc group from the N-terminus of the resin-bound amino acid or peptide, exposing a free amine for the subsequent coupling reaction.

- · Methodology:
 - Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[3][5][11]
 - Agitate the mixture for an initial 3-5 minutes, then drain.
 - Add a fresh 20% piperidine/DMF solution and continue agitation for an additional 10-15 minutes to ensure complete deprotection.[5]
 - Drain the deprotection solution.
 - Wash the resin thoroughly with DMF (typically 5-6 times) to remove all traces of piperidine and the fulvene-piperidine adduct.[3][5]

Fmoc-Met-OH Coupling (Acylation)

In this step, the carboxyl group of **Fmoc-Met-OH** is activated and reacted with the free amine on the resin-bound peptide chain.

- Recommended Activation Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high reactivity and ability to minimize racemization.[5]
- Methodology:



- In a separate vial, dissolve Fmoc-Met-OH (e.g., 4 equivalents relative to the resin loading), HATU (e.g., 3.8 eq.), and an additive like HOAt (1-Hydroxy-7-azabenzotriazole, 4 eq.) in DMF.[5]
- Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (e.g., 8 eq.), to the amino acid solution to initiate activation.[5]
- Immediately add the activated Fmoc-Met-OH solution to the deprotected, washed resin.[5]
- Agitate the reaction mixture for 45-90 minutes at room temperature.[5] The completion of the reaction can be monitored using a qualitative color test (e.g., ninhydrin test) to detect any remaining free amines.[8]
- Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (typically 3-5 times) to remove excess reagents and byproducts.

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

This is the final step where the synthesized peptide is cleaved from the solid support, and all side-chain protecting groups are removed. For methionine-containing peptides, this step is critical due to the susceptibility of the methionine thioether side chain to oxidation, which forms methionine sulfoxide.[12]

- Challenge: Standard cleavage cocktails containing trifluoroacetic acid (TFA) can lead to significant oxidation of methionine residues.[1][12]
- Recommended Cleavage Cocktail (Reagent H): To prevent oxidation, a specialized cleavage cocktail is strongly recommended.[1][6][7]
 - Composition:
 - Trifluoroacetic acid (TFA): 81%
 - Phenol: 5%



■ Thioanisole: 5%

1,2-Ethanedithiol (EDT): 2.5%

Water: 3%

Dimethylsulphide (DMS): 2%

Ammonium Iodide (NH4I): 1.5% (w/w)

Reference: This cocktail, referred to as Reagent H, was developed to minimize methionine side-chain oxidation during cleavage.[1][7] Studies have shown that its use results in crude peptides with no detectable methionine sulfoxide, unlike standard cocktails which can produce 15% to 55% of the oxidized form.[1]

Methodology:

- Wash the final peptide-resin with a solvent like dichloromethane (DCM) and dry it under vacuum.
- Add the chilled Reagent H cleavage cocktail to the peptide-resin.
- Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
- Filter the resin to collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
- Isolate the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.
- The crude peptide can then be purified using techniques such as reverse-phase highperformance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate the core logical workflow of incorporating **Fmoc-Met-OH** in a standard SPPS cycle.





Click to download full resolution via product page

Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).



Click to download full resolution via product page

Caption: Post-synthesis cleavage and purification workflow for a methionine-containing peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A cleavage cocktail for methionine-containing peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. chempep.com [chempep.com]



- 9. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]
- 10. peptide.com [peptide.com]
- 11. Fmoc Amino Acids for SPPS AltaBioscience [altabioscience.com]
- 12. biotage.com [biotage.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-L-Methionine (Fmoc-Met-OH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557415#fmoc-met-oh-chemical-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com